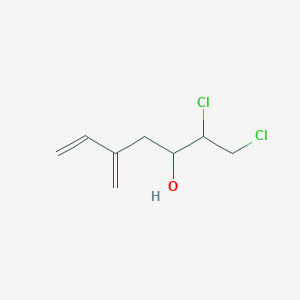
1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorocyclopentyl group attached to a phenylbutanone backbone. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorocyclopentanone with phenylbutanone under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The chlorocyclopentyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted cyclopentyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one can be compared with other similar compounds, such as:
Cyclopentyl derivatives: Compounds with similar cyclopentyl structures but different substituents.
Phenylbutanone derivatives: Compounds with similar phenylbutanone backbones but different substituents on the cyclopentyl ring.
The uniqueness of this compound lies in its specific combination of a chlorocyclopentyl group and a phenylbutanone backbone, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
67281-44-1 |
|---|---|
Molekularformel |
C15H19ClO |
Molekulargewicht |
250.76 g/mol |
IUPAC-Name |
1-(2-chlorocyclopentyl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C15H19ClO/c16-14-10-5-9-13(14)15(17)11-4-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI-Schlüssel |
SQZAORIAYWEYGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Cl)C(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
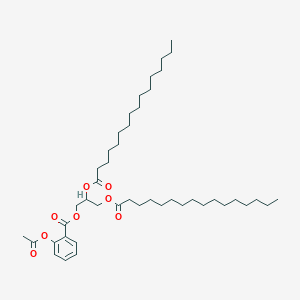
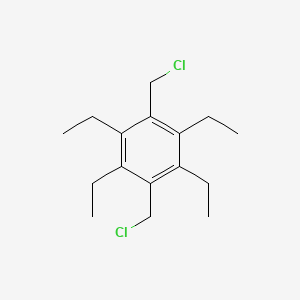
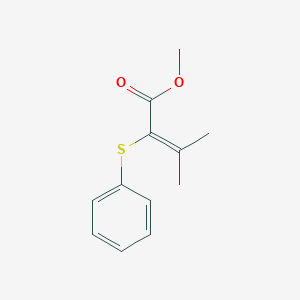
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)



![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
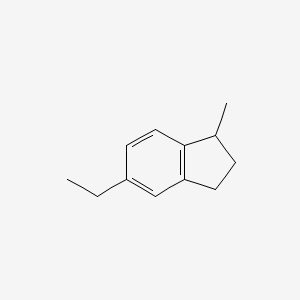
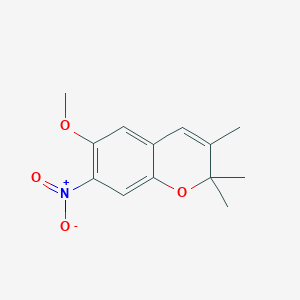
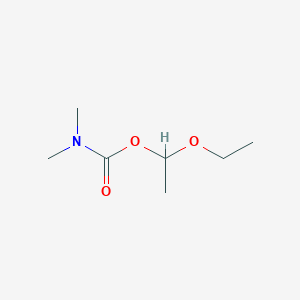
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
